Tert-butyl 4-[imino(methyl)oxo-lambda6-sulfanyl]piperidine-1-carboxylate
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Overview
Description
Tert-butyl 4-[imino(methyl)oxo-lambda6-sulfanyl]piperidine-1-carboxylate is a synthetic compound with a complex structure It is characterized by the presence of a piperidine ring, a tert-butyl group, and a unique imino(methyl)oxo-lambda6-sulfanyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-[imino(methyl)oxo-lambda6-sulfanyl]piperidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of piperidine with tert-butyl chloroformate to form tert-butyl piperidine-1-carboxylate. This intermediate is then reacted with a suitable sulfinylating agent, such as methylsulfinyl chloride, under controlled conditions to introduce the imino(methyl)oxo-lambda6-sulfanyl group .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-[imino(methyl)oxo-lambda6-sulfanyl]piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the sulfinyl group to a sulfide.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols). Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides. Substitution reactions can lead to a variety of functionalized derivatives .
Scientific Research Applications
Tert-butyl 4-[imino(methyl)oxo-lambda6-sulfanyl]piperidine-1-carboxylate has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.
Mechanism of Action
The mechanism of action of tert-butyl 4-[imino(methyl)oxo-lambda6-sulfanyl]piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The imino(methyl)oxo-lambda6-sulfanyl group can interact with biological molecules, leading to various biochemical effects. These interactions may involve the inhibition of enzymes, modulation of signaling pathways, or disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- Tert-butyl 4-(S-methylsulfonimidoyl)piperidine-1-carboxylate
- Tert-butyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate
Uniqueness
Tert-butyl 4-[imino(methyl)oxo-lambda6-sulfanyl]piperidine-1-carboxylate is unique due to its specific imino(methyl)oxo-lambda6-sulfanyl group, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
tert-butyl 4-(methylsulfonimidoyl)piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O3S/c1-11(2,3)16-10(14)13-7-5-9(6-8-13)17(4,12)15/h9,12H,5-8H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQVKCQUIZRJDBV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)S(=N)(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1934513-55-9 |
Source
|
Record name | tert-butyl 4-[imino(methyl)oxo-lambda6-sulfanyl]piperidine-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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